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Compound of Interest

Compound Name: 2-Ethylbenzamide

Cat. No.: B1283469 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylbenzamide (C₉H₁₁NO), a compound of interest in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in drug

development, offering an in-depth analysis of its structural features through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties
2-Ethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO and a

molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted

with an ethyl group and a carboxamide group at positions 1 and 2, respectively.

Spectroscopic Data
The structural confirmation and purity of 2-Ethylbenzamide are typically determined using a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Ethylbenzamide is expected to exhibit

distinct signals corresponding to the different types of protons in the molecule.[4]

Aromatic Protons: A multiplet in the aromatic region of the spectrum is anticipated for the four

protons on the benzene ring.

Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (-CH₂)

protons and a triplet for the methyl (-CH₃) protons.[4]

Amide Protons: The two protons of the primary amide group typically appear as a broad

singlet.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon

skeleton. Key signals are expected for:[4]

Carbonyl Carbon: A signal for the amide carbonyl carbon.

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

Ethyl Group Carbons: Distinct signals for the methylene and methyl carbons of the ethyl

group.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethylbenzamide

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

-CH₃ Triplet ~15 ppm

-CH₂- Quartet ~25 ppm

Aromatic C-H Multiplet ~125-130 ppm

Aromatic C - ~135-140 ppm

C=O - ~170 ppm

-NH₂ Broad Singlet -

Note: The exact chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in

Hertz (Hz) can vary depending on the solvent and the spectrometer frequency.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Ethylbenzamide is characterized by the following absorption bands:[4]

N-H Stretching: A broad band in the region of 3300–3450 cm⁻¹ corresponding to the

stretching vibrations of the primary amide N-H bonds.[4]

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed.

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch, typically

found around 1640–1675 cm⁻¹.[4]

Table 2: Key IR Absorption Bands for 2-Ethylbenzamide

Functional Group Vibrational Mode
**Expected Wavenumber
(cm⁻¹) **

Amide (-NH₂) N-H Stretch 3300–3450 (broad)

Aromatic C-H C-H Stretch ~3000-3100

Aliphatic C-H C-H Stretch ~2850-2960

Amide (C=O) C=O Stretch 1640–1675 (strong)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Ethylbenzamide, the mass spectrum would confirm its molecular weight

with the detection of the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of

approximately 149.[4] Common fragmentation patterns may include the loss of the amide

group.[4]

Table 3: Expected Mass Spectrometry Data for 2-Ethylbenzamide
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Ion m/z (Expected) Description

[M]⁺ 149 Molecular Ion

[M-NH₂]⁺ 133 Loss of the amide group

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for 2-Ethylbenzamide.

NMR Spectroscopy
Sample Preparation: Dissolve a few milligrams of 2-Ethylbenzamide in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for

liquids), or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas or liquid chromatograph.
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Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 2-
Ethylbenzamide can be visualized as follows:

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

2-Ethylbenzamide.

Conclusion
The spectroscopic data presented in this guide provide a detailed structural profile of 2-
Ethylbenzamide. The combination of NMR, IR, and Mass Spectrometry offers a robust

methodology for the unambiguous identification and characterization of this compound, which

is crucial for its application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-
Ethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283469#spectroscopic-data-nmr-ir-mass-spec-of-2-
ethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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